molecular formula C9H13NO2 B3006079 3-(4-Aminophenoxy)propan-1-ol CAS No. 99190-16-6

3-(4-Aminophenoxy)propan-1-ol

Cat. No.: B3006079
CAS No.: 99190-16-6
M. Wt: 167.208
InChI Key: OHLRTNAZWWQJJT-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)propan-1-ol is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an aminophenoxy group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenoxy)propan-1-ol typically involves the reaction of 4-aminophenol with epichlorohydrin. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by nucleophilic attack from the amino group of 4-aminophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenoxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Aminophenoxy)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Aminophenoxy)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The phenoxy group can participate in hydrophobic interactions, further modulating the activity of target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenoxy)propan-1-amine: Similar structure but with a methoxy group instead of an amino group.

    Bisoprolol: A beta-blocker with a similar propanol chain but different functional groups.

Uniqueness

3-(4-Aminophenoxy)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-(4-aminophenoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLRTNAZWWQJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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